Fluoroacetate
Overview
Description
Fluoroacetate, also known as sodium monothis compound, is a highly toxic compound with the chemical formula FCH₂COONa. It is primarily used as a pesticide and is known commercially as Compound 1080. This compound occurs naturally in certain plants as a defense mechanism against herbivores. It was first synthesized in the laboratory in 1896 and later isolated from a South African plant in 1943 .
Preparation Methods
Fluoroacetate can be synthesized through various methods. One common method involves the reaction of sodium chloroacetate with potassium fluoride. This reaction proceeds under mild conditions and results in the formation of this compound with a high fluorine conversion rate . Another method involves the use of flow electrochemistry, which provides a scalable and safe protocol for fluorination . Industrial production often employs solid dispersion technology to prepare potassium fluoride solid dispersion, which is then reacted with chlorochloracetate to produce this compound .
Chemical Reactions Analysis
Fluoroacetate undergoes several types of chemical reactions, including substitution and hydrolysis. In substitution reactions, this compound can react with various nucleophiles to form different products. For example, it can react with hydroxide ions to form glycolate and fluoride ions . In hydrolysis reactions, this compound can be broken down into fluoroacetic acid and sodium ions. The major products formed from these reactions include glycolate, fluoride ions, and fluoroacetic acid .
Scientific Research Applications
Fluoroacetate has several scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is used to study metabolic pathways and enzyme functions. In medicine, this compound derivatives are used in the development of anticancer drugs such as 5-fluorouracil . In industry, this compound is used as a pesticide to control rodent populations .
Mechanism of Action
Fluoroacetate exerts its toxic effects by inhibiting the citric acid cycle, also known as the tricarboxylic acid cycle. Once ingested, this compound is converted to fluoroacetyl-CoA, which then reacts with citrate synthase to form fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme essential for the citric acid cycle, leading to a buildup of citrate and disruption of energy production in cells . This inhibition affects the central nervous, respiratory, and cardiovascular systems .
Comparison with Similar Compounds
Fluoroacetate is similar to other fluorinated compounds such as fluoroacetamide, fluoroethanol, and fluorocitrate. it is unique in its high toxicity and specific mechanism of action. Fluoroacetamide and fluoroethanol are also used as pesticides and have similar toxic effects, but they differ in their chemical structures and metabolic pathways . Fluorocitrate, a metabolite of this compound, shares the same inhibitory effect on aconitase but is not used as a pesticide .
Similar Compounds
- Fluoroacetamide
- Fluoroethanol
- Fluorocitrate
Properties
IUPAC Name |
2-fluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWYKACRFQMRMB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FO2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199297 | |
Record name | Acetic acid, fluoro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513-62-2 | |
Record name | Fluoroacetate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, fluoro-, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, fluoro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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